molecular formula C20H22ClN3O3 B5379864 methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B5379864
M. Wt: 387.9 g/mol
InChI Key: ZWRKGBYBETUEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate, also known as MCLA, is a chemical compound that has gained significant attention in scientific research in recent years. MCLA is a fluorescent probe that has been used to study G protein-coupled receptor (GPCR) signaling and trafficking.

Mechanism of Action

Methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a fluorescent probe that binds to the intracellular side of GPCRs. Upon binding, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate undergoes a conformational change that results in an increase in fluorescence intensity. The increase in fluorescence can be monitored in real-time to study GPCR activation and trafficking.
Biochemical and Physiological Effects:
methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or proliferation and does not alter GPCR function or expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is its high sensitivity and specificity for GPCR signaling and trafficking. It is also easy to use and can be applied to a wide range of GPCRs. However, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has some limitations, including its cost and the need for specialized equipment for fluorescence detection.

Future Directions

There are several future directions for the use of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in scientific research. One potential application is the development of new GPCR ligands and drugs. methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate can be used to screen for compounds that modulate GPCR signaling and trafficking. Another future direction is the use of methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in the study of GPCR interactions with other proteins and signaling pathways. Finally, methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate can be used to study GPCR function in disease states, such as cancer and neurological disorders.

Synthesis Methods

Methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate can be synthesized through a multi-step reaction involving the coupling of 2-chlorobenzoyl chloride and 4-(4-methyl-1-piperazinyl)benzoic acid, followed by the addition of methylamine. The final product is obtained through the esterification of the resulting amine with methanol. The purity of the compound can be determined through high-performance liquid chromatography (HPLC).

Scientific Research Applications

Methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been widely used as a fluorescent probe to study GPCR signaling and trafficking. GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are involved in a wide range of physiological processes. methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been used to study the kinetics of GPCR internalization, recycling, and degradation. It has also been used to identify novel GPCR ligands and to monitor GPCR activation in real-time.

properties

IUPAC Name

methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-23-9-11-24(12-10-23)18-8-7-14(20(26)27-2)13-17(18)22-19(25)15-5-3-4-6-16(15)21/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRKGBYBETUEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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